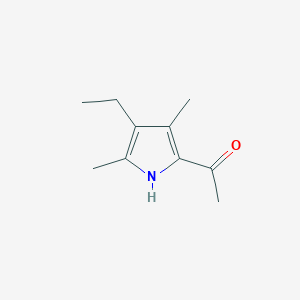
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. This compound is characterized by the presence of a ketone group attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol typically involves the reaction of 4-ethyl-3,5-dimethylpyrrole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ketone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in electrophilic substitution. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1500-91-0 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3 |
Clave InChI |
SUAXMKRXTCGJJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
SMILES canónico |
CCC1=C(NC(=C1C)C(=O)C)C |
Key on ui other cas no. |
1500-91-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















